molecular formula C16H13ClFNO3 B5373011 2-(4-chloro-2-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-(4-chloro-2-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B5373011
M. Wt: 321.73 g/mol
InChI Key: QOIAOIKEODZJSU-UHFFFAOYSA-N
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Description

2-(4-chloro-2-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to the class of compounds known as benzodioxinylacetamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.

Scientific Research Applications

2-(4-chloro-2-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been studied extensively for its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory and analgesic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation and pain. This compound has also been studied for its potential anti-cancer effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is not fully understood. However, it has been shown to act on several targets, including the cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and apoptosis. This compound has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in response to various stimuli. This compound has also been shown to reduce pain in animal models of inflammation and pain. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

2-(4-chloro-2-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in inflammation and pain. This compound has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential therapeutic applications. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 2-(4-chloro-2-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound and related compounds. Another area of research is the exploration of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory and pain-related disorders. Further studies are also needed to investigate the mechanism of action of this compound and its potential interactions with other signaling pathways. Finally, the development of this compound as a therapeutic agent will require extensive preclinical and clinical studies to assess its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-(4-chloro-2-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves several steps, including the preparation of the starting materials and the coupling of the benzodioxinylacetamide and chlorofluoroaniline moieties. The synthesis method has been optimized to yield high purity and high yield of the final product. The detailed synthesis method of this compound can be found in several research papers.

properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3/c17-11-2-1-10(13(18)8-11)7-16(20)19-12-3-4-14-15(9-12)22-6-5-21-14/h1-4,8-9H,5-7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIAOIKEODZJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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